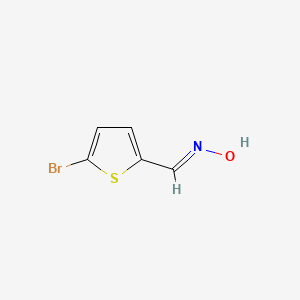![molecular formula C14H14N4S2 B7788583 N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid](/img/structure/B7788583.png)
N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid” is known as Epidermal Growth Factor Receptor (EGFR). It is a transmembrane glycoprotein and a member of the protein kinase superfamily that regulates cell growth and differentiation. EGFR binds to various ligands, including Epidermal Growth Factor, Transforming Growth Factor-alpha, Amphiregulin, Betacellulin, Heparin-binding Epidermal Growth Factor-like growth factor, GP30, and Vaccinia Virus Growth Factor .
Méthodes De Préparation
The preparation of Epidermal Growth Factor Receptor involves the purification of the antibody by affinity chromatography and conjugation with specific reagents under optimal conditions. The antibody solution is stored undiluted between 2°C and 8°C and protected from prolonged exposure to light .
Analyse Des Réactions Chimiques
Epidermal Growth Factor Receptor undergoes various chemical reactions, including dimerization and autophosphorylation upon ligand binding. This initiates several signaling pathways, such as the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway . Common reagents involved in these reactions include ligands like Epidermal Growth Factor and Transforming Growth Factor-alpha.
Applications De Recherche Scientifique
Epidermal Growth Factor Receptor is extensively used in scientific research, particularly in the fields of oncology, cell biology, and pharmacology. It is frequently expressed by epithelial carcinomas and is a target for cancer therapies. Research applications include studying cell growth, differentiation, and the development of targeted cancer treatments .
Mécanisme D'action
The mechanism of action of Epidermal Growth Factor Receptor involves ligand binding, which induces receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway. These pathways regulate various cellular processes, such as proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Epidermal Growth Factor Receptor can be compared with other receptor tyrosine kinases, such as Human Epidermal Growth Factor Receptor 2 (HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR). While all these receptors play crucial roles in cell signaling and cancer progression, Epidermal Growth Factor Receptor is unique in its specific ligand-binding properties and the range of signaling pathways it activates .
Similar Compounds:- Human Epidermal Growth Factor Receptor 2 (HER2)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
Propriétés
IUPAC Name |
N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQOROGFLZHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Dimethylamino)quinolin-4-yl]-3-phenylurea](/img/structure/B7788558.png)
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)





